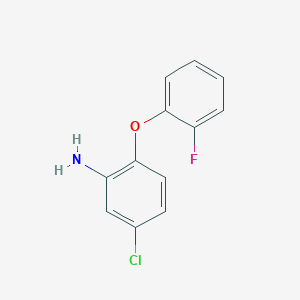

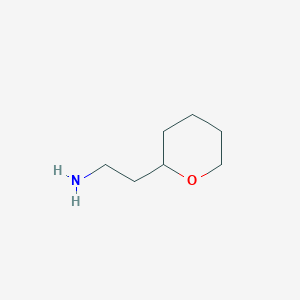

![molecular formula C8H7N3O2 B1318867 8-carboxilato de metilo imidazo[1,2-a]pirazina CAS No. 850349-42-7](/img/structure/B1318867.png)

8-carboxilato de metilo imidazo[1,2-a]pirazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

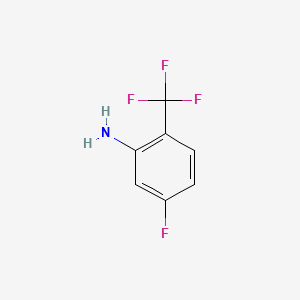

Methyl imidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound with the molecular formula C8H7N3O2. It is part of the imidazo[1,2-a]pyrazine family, which is known for its versatile applications in organic synthesis and drug development . This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrazine rings.

Aplicaciones Científicas De Investigación

Methyl imidazo[1,2-a]pyrazine-8-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an antituberculosis agent.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mecanismo De Acción

Target of Action

Methyl imidazo[1,2-a]pyrazine-8-carboxylate is a complex organic compound with potential biological activity

Mode of Action

Compounds with similar structures have been reported to interact with their targets through various mechanisms . The specific interaction of Methyl imidazo[1,2-a]pyrazine-8-carboxylate with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Imidazo[1,2-a]pyrazine compounds are known to act as versatile scaffolds in organic synthesis and drug development, indicating potential effects on various biochemical pathways .

Result of Action

Compounds with similar structures have shown significant anti-cancer activities

Action Environment

It is known that the compound should be stored in a dry room at normal temperature .

Análisis Bioquímico

Biochemical Properties

Methyl imidazo[1,2-a]pyrazine-8-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . The interaction between methyl imidazo[1,2-a]pyrazine-8-carboxylate and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events.

Cellular Effects

The effects of methyl imidazo[1,2-a]pyrazine-8-carboxylate on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, methyl imidazo[1,2-a]pyrazine-8-carboxylate has been shown to downregulate the expression of oncogenes, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound can modulate metabolic pathways, resulting in altered cellular energy production and utilization.

Molecular Mechanism

At the molecular level, methyl imidazo[1,2-a]pyrazine-8-carboxylate exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For instance, methyl imidazo[1,2-a]pyrazine-8-carboxylate has been shown to inhibit the activity of certain kinases by occupying their active sites, thereby blocking substrate access and preventing phosphorylation events. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of methyl imidazo[1,2-a]pyrazine-8-carboxylate can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to methyl imidazo[1,2-a]pyrazine-8-carboxylate can lead to cumulative effects on cellular function, such as sustained inhibition of kinase activity and prolonged alterations in gene expression. These long-term effects are particularly relevant in the context of chronic diseases and therapeutic interventions.

Dosage Effects in Animal Models

In animal models, the effects of methyl imidazo[1,2-a]pyrazine-8-carboxylate vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as reduced tumor growth and improved metabolic function . At higher doses, methyl imidazo[1,2-a]pyrazine-8-carboxylate can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl imidazo[1,2-a]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with ethyl chloroformate, followed by cyclization with formamide . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of methyl imidazo[1,2-a]pyrazine-8-carboxylate may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, catalysts, and reaction conditions that minimize waste and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Methyl imidazo[1,2-a]pyrazine-8-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the carboxylate group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Comparación Con Compuestos Similares

Methyl imidazo[1,2-a]pyrazine-8-carboxylate can be compared with other similar compounds, such as:

Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.

Pyrrolopyrazine: Used in the synthesis of various bioactive molecules.

Imidazo[1,5-a]pyridine: Noted for its luminescent properties and applications in optoelectronics .

Each of these compounds has unique properties and applications, making methyl imidazo[1,2-a]pyrazine-8-carboxylate a valuable addition to the family of heterocyclic compounds.

Propiedades

IUPAC Name |

methyl imidazo[1,2-a]pyrazine-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)6-7-10-3-5-11(7)4-2-9-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKXAIFWQDIXBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN2C1=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590119 |

Source

|

| Record name | Methyl imidazo[1,2-a]pyrazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850349-42-7 |

Source

|

| Record name | Methyl imidazo[1,2-a]pyrazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

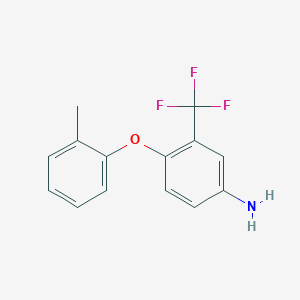

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B1318788.png)

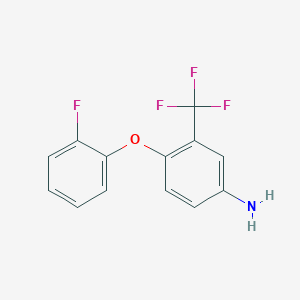

![2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1318812.png)